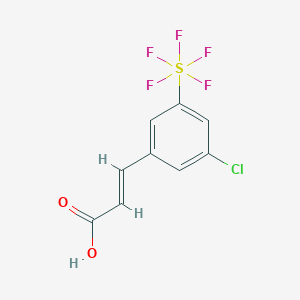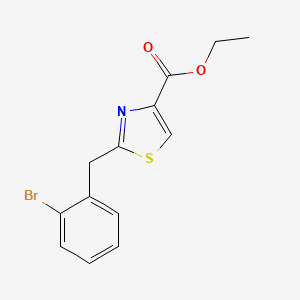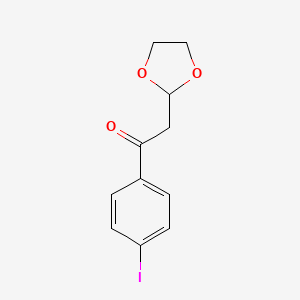
2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone
Descripción general
Descripción
2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone, commonly known as DIOP, is an organic compound used in the synthesis of various pharmaceuticals, agricultural chemicals, and other compounds. DIOP is a versatile compound that can be used for a variety of purposes due to its unique properties. DIOP is synthesized through a two-step process involving the reaction of 2-chloro-1-(4-iodo-phenyl)-ethanone with potassium carbonate in the presence of ethanol. The resulting product is then reacted with 1,3-dioxolan-2-yl bromide to yield DIOP.
Aplicaciones Científicas De Investigación
Synthesis of N-Alkylaminoacetophenones
The compound has been used as an intermediate in the synthesis of N-alkylaminoacetophenones via a benzyne intermediate, showcasing its utility in organic synthesis and the preparation of biologically active molecules (Albright & Lieberman, 1994).
Polymer Degradation Studies
Research on polymers derived from related dioxolane compounds has been conducted, focusing on their synthesis, characterization, and thermal degradation. Such studies are crucial for understanding polymer stability and finding applications in materials science (Coskun et al., 1998).
Formation of Vic-Dioxime Complexes
The compound has facilitated the synthesis and formation of new vic-dioxime complexes, which are significant in coordination chemistry and potentially useful for catalysis and materials science applications (Canpolat & Kaya, 2005).
Photoinduced Alkylation of Enones
It has been involved in the synthesis of monoprotected 1,4-diketones by photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes, demonstrating its role in photochemistry and the development of novel synthetic methodologies (Mosca et al., 2001).
Development of Fungicides
The chemical framework of this compound has been utilized in the development of new fungicides, indicating its potential in agricultural applications and the synthesis of plant protection chemicals (Xie Wei-sheng, 2007).
Anti-inflammatory Agents
Derivatives of this compound have been synthesized and evaluated as anti-inflammatory agents, highlighting its significance in medicinal chemistry and drug development (Rehman, Saini, & Kumar, 2022).
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTZBEKWABWPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231111 | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone | |
CAS RN |
1263365-88-3 | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



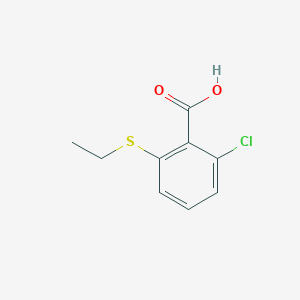
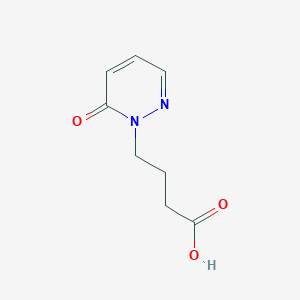

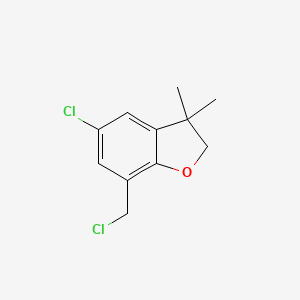
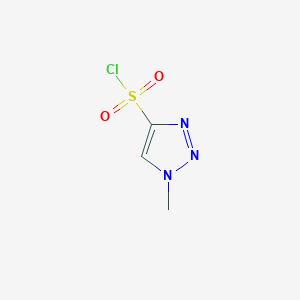

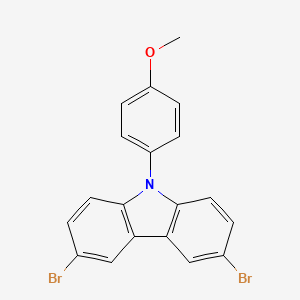

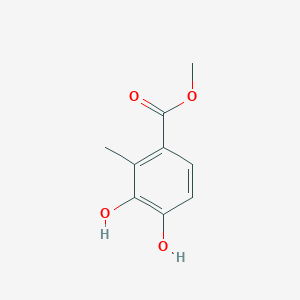
![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)
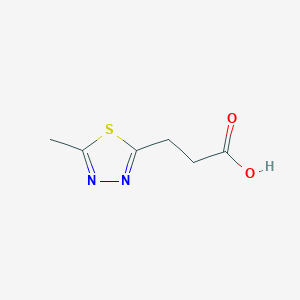
![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)
